![molecular formula C11H10BrF B12520188 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene CAS No. 729613-25-6](/img/structure/B12520188.png)
1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of halogenated hydrocarbons. This compound is characterized by the presence of both bromine and fluorine atoms attached to a methylidene group, which is further connected to a tetrahydronaphthalene ring system. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene typically involves halogenation reactions. One common method is the bromination of a fluoromethylidene precursor using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbon derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include polar aprotic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, especially in the synthesis of halogenated drugs that exhibit enhanced efficacy and stability.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene exerts its effects is primarily through its interaction with biological molecules. The presence of halogen atoms allows the compound to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors associated with cell signaling.
Comparación Con Compuestos Similares
1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene can be compared with other halogenated hydrocarbons, such as:
- 1-Bromo-3-fluoro-2-methylbenzene
- 1-Bromo-4-fluorobenzene
- 1-Bromo-2-propanol
These compounds share similar halogenation patterns but differ in their structural frameworks and functional groups. The uniqueness of this compound lies in its tetrahydronaphthalene ring system, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
729613-25-6 |
|---|---|
Fórmula molecular |
C11H10BrF |
Peso molecular |
241.10 g/mol |
Nombre IUPAC |
4-[bromo(fluoro)methylidene]-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C11H10BrF/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 |
Clave InChI |
LLVYMGVIKZVBGU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=C(F)Br)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)
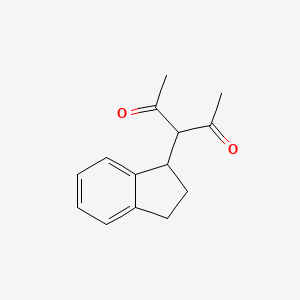
![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
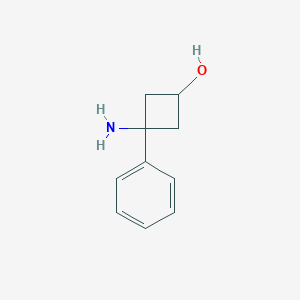
![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)

![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)
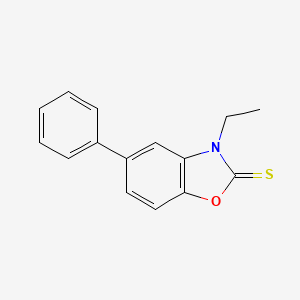
![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)
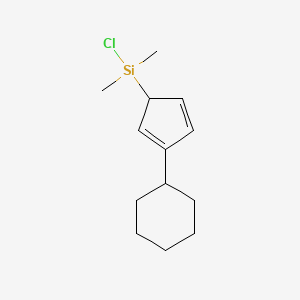
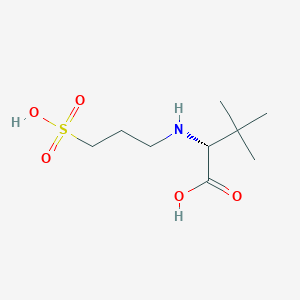
![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)
![4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole](/img/structure/B12520181.png)
